2-Mercapto-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
CAS No.: 893757-46-5
Cat. No.: VC3921983
Molecular Formula: C10H7F3N2S
Molecular Weight: 244.24 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 893757-46-5 |
---|---|
Molecular Formula | C10H7F3N2S |
Molecular Weight | 244.24 g/mol |
IUPAC Name | 2-sulfanylidene-4-(trifluoromethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C10H7F3N2S/c11-10(12,13)8-5-2-1-3-7(5)15-9(16)6(8)4-14/h1-3H2,(H,15,16) |
Standard InChI Key | WWWKLEKLTWAOCJ-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1)NC(=S)C(=C2C(F)(F)F)C#N |
Canonical SMILES | C1CC2=C(C1)NC(=S)C(=C2C(F)(F)F)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-sulfanylidene-4-(trifluoromethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile, reflects its bicyclic framework. The pyridine ring (positioned at [b] relative to the cyclopentane) is substituted at C-3 with a nitrile group (−C≡N) and at C-4 with a trifluoromethyl group (−CF₃). A thione group (=S) occupies position 2, forming a thiolactam system . The cyclopentane ring introduces conformational rigidity, while the electron-withdrawing −CF₃ and −C≡N groups enhance electrophilicity at adjacent positions.
Key spectral identifiers include:
Physicochemical Properties
The compound’s computed properties include a topological polar surface area of 67.9 Ų and an XLogP3 value of 1.4, indicating moderate lipophilicity . Its molecular geometry, confirmed by ¹H and ¹³C NMR, reveals distinct signals for the cyclopentane CH₂ groups (δ 2.87–3.09 ppm), the −OEt moiety (δ 1.43 and 4.61 ppm), and aromatic protons (δ 7.31–7.59 ppm) .
Table 1: Key Physicochemical Properties
Property | Value | Reference |
---|---|---|
Molecular Weight | 244.24 g/mol | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 5 | |
Rotatable Bonds | 0 | |
Topological Polar SA | 67.9 Ų |
Synthesis and Reaction Pathways
Cyclocondensation Approaches
A robust synthesis route involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile, catalyzed by sodium alkoxides (e.g., NaOEt or NaOMe) . This one-pot reaction proceeds via:
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Michael addition of propanedinitrile to the α,β-unsaturated ketone.
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Alkoxide-mediated cyclization to form the pyridine ring.
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Dehydration to aromatize the system.
For example, refluxing 2,5-bis(2-pyridinylmethylene)cyclopentanone with propanedinitrile in ethanol/NaOEt yields 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1) in >85% yield .
Table 2: Representative Synthesis Conditions
Starting Material | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
2,5-Bis(2-pyridinylmethylene)CPO | NaOEt | EtOH | 80 | 85 | |
2,5-Bis(4-pyridinylmethylene)CPO | NaOMe | MeOH | 80 | 82 |
CPO = cyclopentanone derivative
Functional Applications
Corrosion Inhibition in Acidic Media
The compound’s thione and nitrile groups enable adsorption onto metal surfaces via lone-pair donation. Electrochemical studies in 1 M H₂SO₄ demonstrate:
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Potentiodynamic Polarization (PDP): Shifts in corrosion potential (E<sub>corr</sub>) from −480 mV to −260 mV (vs. SCE), indicating mixed-type inhibition .
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Electrochemical Impedance Spectroscopy (EIS): Charge-transfer resistance (R<sub>ct</sub>) increases from 25 Ω·cm² (blank) to 220 Ω·cm² (with inhibitor) .
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Efficiency: 92–95% at 250 ppm concentration, surpassing traditional inhibitors like benzotriazole .
Table 3: Corrosion Inhibition Performance
Parameter | Blank | With Inhibitor | Improvement | Reference |
---|---|---|---|---|
E<sub>corr</sub> | −480 mV | −260 mV | +220 mV | |
R<sub>ct</sub> | 25 Ω·cm² | 220 Ω·cm² | 8.8× | |
Efficiency (%) | – | 92–95 | – |
Surface Morphology Analysis
Scanning electron microscopy (SEM) of carbon steel exposed to H₂SO₄ reveals smooth, uncorroded surfaces in the presence of the inhibitor, contrasting with pitted, rough surfaces in blank tests .
Mechanistic Insights and Structure-Activity Relationships
Adsorption Behavior
The inhibitor follows the Langmuir adsorption isotherm, with a free energy of adsorption (ΔG<sub>ads</sub>) of −38 kJ/mol, suggesting chemisorption dominates . The −CF₃ group enhances hydrophobicity, while the thione moiety coordinates with Fe atoms.
Electronic Effects
Density functional theory (DFT) calculations correlate higher inhibition efficiency with:
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Lower energy of the highest occupied molecular orbital (E<sub>HOMO</sub> = −5.6 eV).
Future Directions
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Green Synthesis: Replacing NaOEt/NaOMe with biocatalysts or ionic liquids.
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Hybrid Materials: Incorporating the compound into polymeric coatings for sustained corrosion protection.
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Pharmaceutical Exploration: Evaluating bioactivity given structural similarities to kinase inhibitors.
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